

(S)-Ectocarpene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Ectocarpene*

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Abstract

(S)-**Ectocarpene**, a volatile C11 hydrocarbon, is a significant chemical messenger in the marine environment, primarily known for its role as a sexual pheromone in brown algae (Phaeophyceae). Its unique chemical structure and potent biological activity have garnered interest in various scientific fields, from chemical ecology to potential applications in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activity of (S)-**Ectocarpene**. It also outlines general experimental approaches for its isolation, synthesis, and bioactivity assessment, and proposes a putative signaling pathway based on current understanding of pheromone reception in algae.

Chemical Structure and Properties

(S)-**Ectocarpene** is a cycloheptadiene derivative with a butenyl side chain. Its systematic IUPAC name is (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene. The molecule possesses a single chiral center at the C6 position with an (S) configuration, and all double bonds are in the cis (Z) conformation.^[1] It is also known by its synonym, Dictyopterene D.^{[1][2]}

Physicochemical Properties

(S)-**Ectocarpene** is a colorless liquid characterized by a fruity scent.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆	[1][3]
Molar Mass	148.249 g·mol ⁻¹	[1]
Density	0.908 g/mL	[1][3]
Boiling Point	207.4 °C at 760 mmHg	[3]
Flash Point	63.5 °C	[3]
Refractive Index	1.548	[3]

Spectroscopic Data

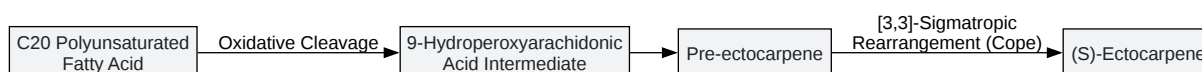
Detailed quantitative spectroscopic data for (S)-**Ectocarpene**, including specific chemical shifts for ¹H and ¹³C NMR, precise absorption bands for IR spectroscopy, and fragmentation patterns for mass spectrometry, are not readily available in the public domain. However, the general principles of spectroscopic analysis can be applied to elucidate its structure.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectroscopy would be expected to show signals in the olefinic region corresponding to the protons on the double bonds of the cycloheptadiene ring and the butenyl side chain. Aliphatic proton signals for the methylene groups in the ring and the methyl group of the side chain would also be present. ¹³C NMR would similarly show characteristic peaks for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the aliphatic portions.
- **Infrared (IR) Spectroscopy:** The IR spectrum of (S)-**Ectocarpene** would be characterized by absorption bands corresponding to C-H stretching vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations for the double bonds.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of (S)-**Ectocarpene** (m/z = 148.25). The fragmentation pattern would be indicative of the cycloheptadiene structure and the butenyl side chain.

Biosynthesis and Ecological Role

Biosynthesis

(S)-**Ectocarpene** is a biotransformation product of pre-**ectocarpene**, which is the actual potent chemoattractant for the male gametes of brown algae such as *Ectocarpus siliculosus*.^[1] The biosynthesis of these C11 hydrocarbons originates from C20 polyunsaturated fatty acids (PUFAs).^{[4][5]} The proposed biosynthetic pathway involves the oxidative cleavage of a fatty acid precursor, likely via a 9-hydroperoxyarachidonic acid intermediate, to form pre-**ectocarpene**.^{[4][5]} Pre-**ectocarpene** then undergoes a spontaneous^{[6][6]}-sigmatropic (Cope) rearrangement at ambient temperatures to yield the more stable (S)-**Ectocarpene**.^[1] This rearrangement serves as a built-in deactivation mechanism for the highly active pheromone.^[1]



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Caption: Proposed biosynthetic pathway of (S)-**Ectocarpene**.

Ecological Role

The primary ecological function of (S)-**Ectocarpene** and its precursor, pre-**ectocarpene**, is to act as a species-specific sexual pheromone, guiding the motile male gametes towards the stationary female gametes for fertilization.^[1] This chemical communication is crucial for the reproductive success of many brown algal species in the vast marine environment. The secretion of these volatile compounds by female gametes creates a chemical gradient that male gametes can detect and navigate.^[7] (S)-**Ectocarpene** has also been identified as a contributor to the "sweet and green" aroma of *Capsicum* fruit.^[1]

Biological Activity

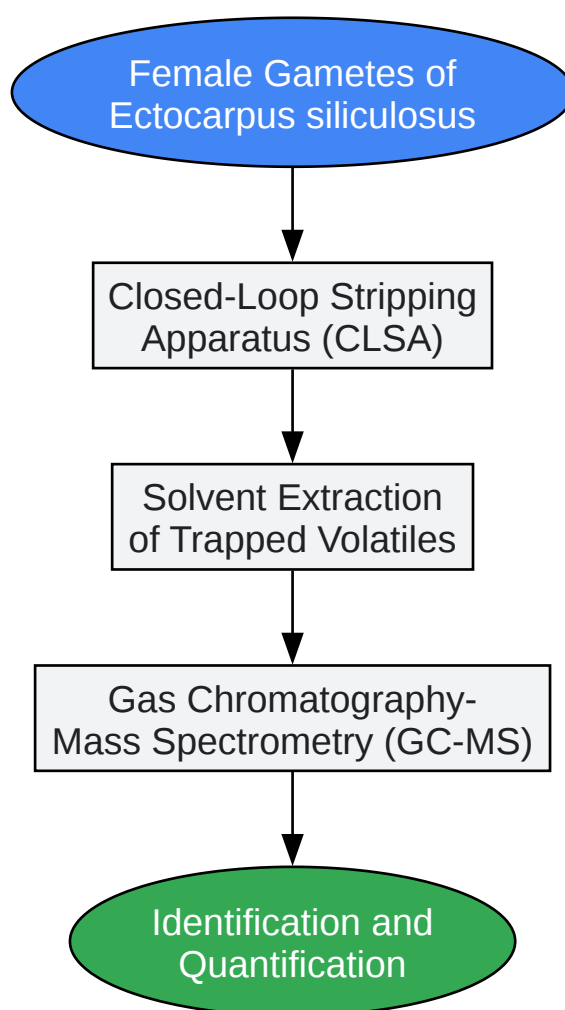
Beyond its role as a pheromone, (S)-**Ectocarpene** has been reported to exhibit a range of other biological activities, including antimicrobial, antifungal, and antitumor properties, suggesting its potential as a lead compound for drug development.^[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and bioassay of (S)-**Ectocarpene** are not readily available. However, based on the literature, the following general methodologies can be outlined.

Isolation from Natural Sources

A common method for the isolation of volatile compounds like (S)-**Ectocarpene** from biological sources is through a closed-loop stripping apparatus (CLSA) coupled with gas chromatography-mass spectrometry (GC-MS) for analysis and quantification.[7]



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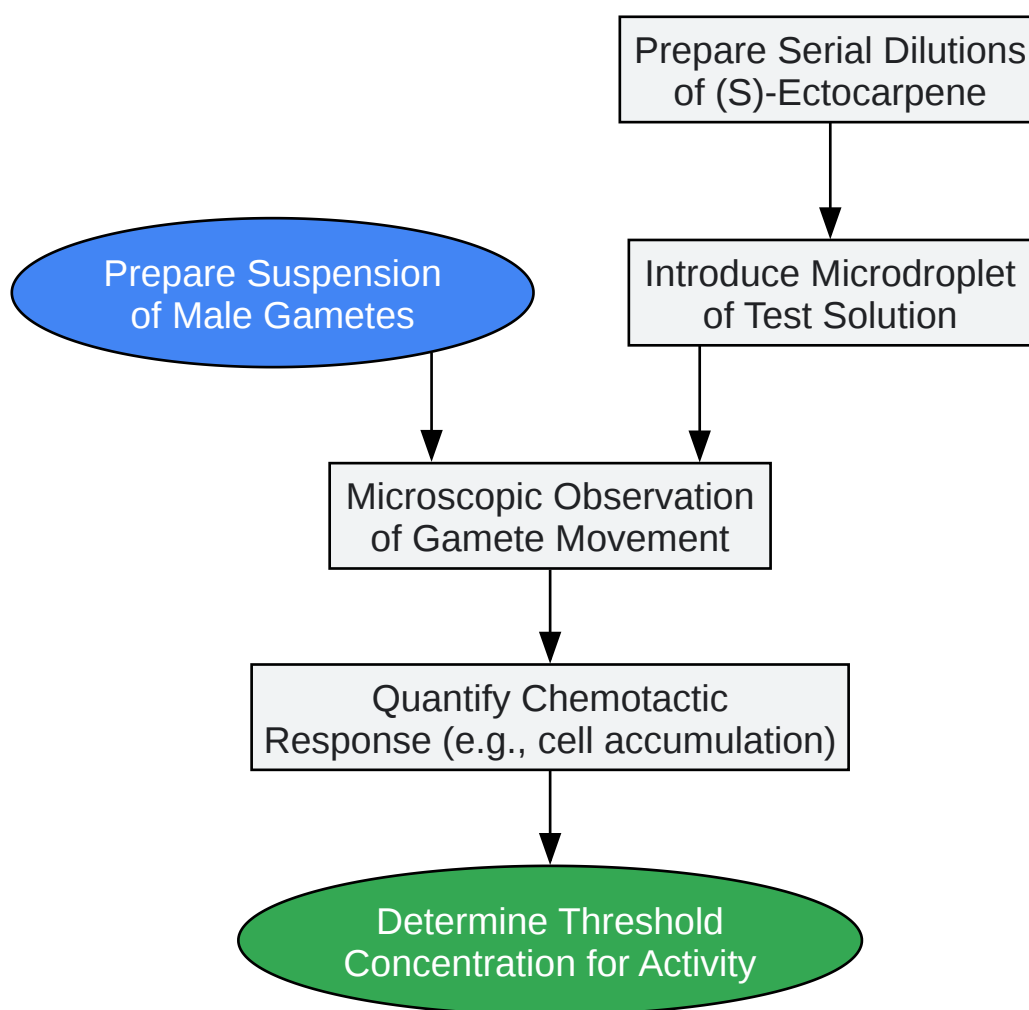
Caption: General workflow for the isolation of (S)-**Ectocarpene**.

Chemical Synthesis

A facile synthesis for **ectocarpene** has been reported in the literature.[8] While specific details are scarce, stereoselective synthesis of cycloheptadiene derivatives can often be achieved through methods like the Wittig reaction to form the butenyl side chain with the correct stereochemistry, followed by ring-closing metathesis or other cyclization strategies to construct the seven-membered ring.

Bioassay for Pheromone Activity

The biological activity of (S)-**Ectocarpene** as a chemoattractant can be assessed using a "droplet bioassay".[9] This typically involves observing the chemotactic response of male gametes towards a source of the compound.

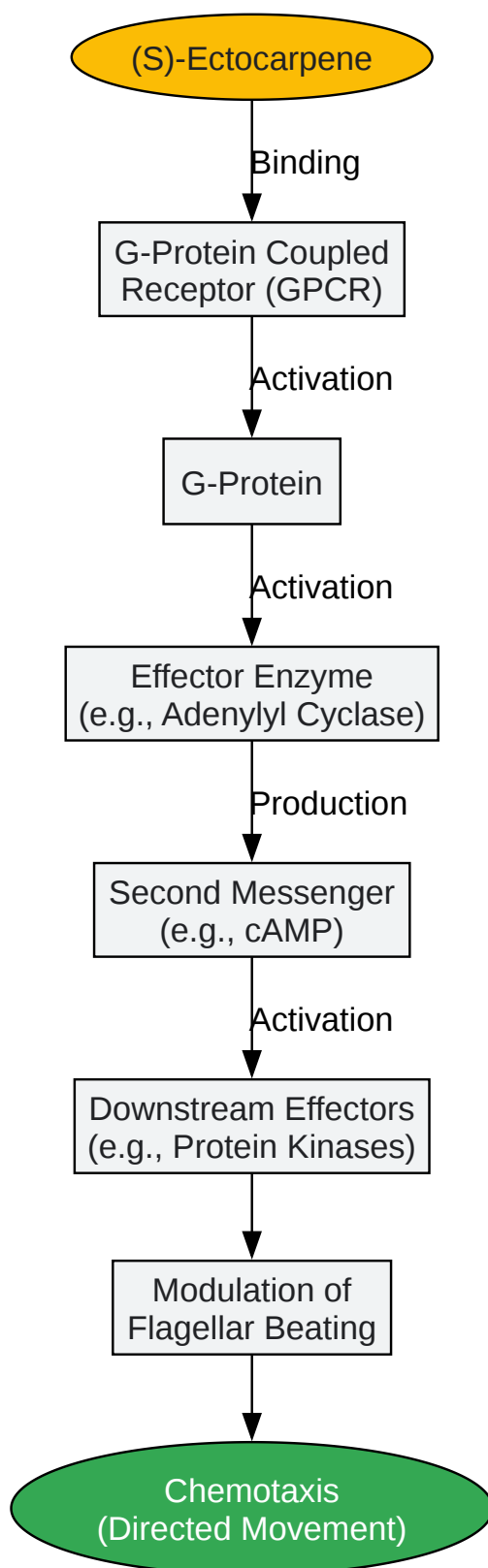


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Caption: General workflow for a chemotaxis bioassay.

Proposed Signaling Pathway

The precise molecular mechanisms of (S)-**Ectocarpene** perception and signal transduction in brown algal gametes are still under investigation. Based on studies of chemotaxis in related organisms, a G-protein coupled receptor (GPCR) mediated signaling cascade is a plausible mechanism.



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Caption: Proposed signaling pathway for (S)-**Ectocarpene**-mediated chemotaxis.

Upon binding of (S)-**Ectocarpene** to a putative GPCR on the surface of the male gamete, the receptor would activate a heterotrimeric G-protein. This would, in turn, modulate the activity of a downstream effector enzyme, such as adenylyl cyclase, leading to changes in the intracellular concentration of a second messenger like cyclic AMP (cAMP). The second messenger would then activate a cascade of protein kinases, ultimately leading to a modification of the flagellar beating pattern and resulting in directed movement towards the pheromone source.

Conclusion and Future Perspectives

(S)-**Ectocarpene** is a fascinating natural product with a well-defined ecological role and potential for broader biological applications. While its chemical structure and general properties are established, further research is needed to fully elucidate the finer details of its spectroscopic characteristics, develop robust and detailed protocols for its synthesis and isolation, and unravel the intricacies of its signaling pathway. Such studies will not only deepen our understanding of chemical communication in the marine environment but may also pave the way for the development of novel bioactive compounds for various applications.

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